molecular formula C18H18F3NO2 B14449689 Benzamide, 5-butyl-2-hydroxy-N-(3-(trifluoromethyl)phenyl)- CAS No. 78417-76-2

Benzamide, 5-butyl-2-hydroxy-N-(3-(trifluoromethyl)phenyl)-

Cat. No.: B14449689
CAS No.: 78417-76-2
M. Wt: 337.3 g/mol
InChI Key: NUVRXXIKUYEYFQ-UHFFFAOYSA-N
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Description

Benzamide, 5-butyl-2-hydroxy-N-(3-(trifluoromethyl)phenyl)- is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 5-butyl-2-hydroxy-N-(3-(trifluoromethyl)phenyl)- typically involves the condensation of 5-butyl-2-hydroxybenzoic acid with 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-butyl-2-hydroxy-N-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 5-butyl-2-oxo-N-(3-(trifluoromethyl)phenyl)benzamide.

    Reduction: Formation of 5-butyl-2-hydroxy-N-(3-(trifluoromethyl)phenyl)aniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzamide, 5-butyl-2-hydroxy-N-(3-(trifluoromethyl)phenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of Benzamide, 5-butyl-2-hydroxy-N-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-phenylbenzamide: A derivative with a phenyl group attached to the nitrogen atom.

    5-butyl-2-hydroxybenzamide: A derivative with a butyl and hydroxy group but lacking the trifluoromethyl-substituted phenyl group.

Uniqueness

Benzamide, 5-butyl-2-hydroxy-N-(3-(trifluoromethyl)phenyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

78417-76-2

Molecular Formula

C18H18F3NO2

Molecular Weight

337.3 g/mol

IUPAC Name

5-butyl-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C18H18F3NO2/c1-2-3-5-12-8-9-16(23)15(10-12)17(24)22-14-7-4-6-13(11-14)18(19,20)21/h4,6-11,23H,2-3,5H2,1H3,(H,22,24)

InChI Key

NUVRXXIKUYEYFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)O)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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